2-(Cyclopropylmethoxy)-5-fluorobenzonitrile
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its physical state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, electrical and thermal conductivity, and chemical stability.Scientific Research Applications
Medicinal Chemistry: Antibacterial Activity
The compound “2-(2-(Cyclopropylmethoxy) Phenyl)-5-Methyl-1,3,4- Oxadiazole” has been studied for its antibacterial activity . The research was conducted by the Oriental Journal of Chemistry.
Summary of the Application
The compound was synthesized and tested for its antibacterial properties. The study found that the compound possesses a variety of biological activities, which makes it an important structural unit in medicinal chemistry .
Methods of Application or Experimental Procedures
The compound was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .
2-(Cyclopropylmethoxy)acetic acid
Another related compound is “2-(Cyclopropylmethoxy)acetic acid”. This compound has been studied for its chemical properties . Again, the specific applications or experimental procedures were not provided in the search results .
2-(Cyclopropylmethoxy)acetic acid
Another related compound is “2-(Cyclopropylmethoxy)acetic acid”. This compound has been studied for its chemical properties . Again, the specific applications or experimental procedures were not provided in the search results .
2-(2-(Cyclopropylmethoxy) Phenyl)-5-Methyl-1,3,4- Oxadiazole
This compound has been synthesized and tested for its antibacterial activity . The research was conducted by the Oriental Journal of Chemistry. The compound was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour . The final compound was examined for its antibacterial activity .
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, reactivity, and environmental impact.
Future Directions
This involves discussing potential applications of the compound and areas for future research.
properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRGKVOKHWPFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-fluorobenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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